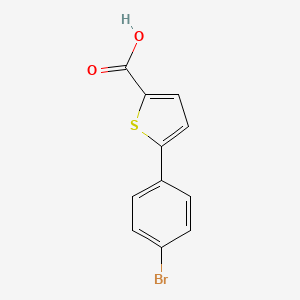

5-(4-Bromophenyl)thiophene-2-carboxylic acid

Descripción

5-(4-Bromophenyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C11H7BrO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, which is further substituted with a carboxylic acid group.

Propiedades

IUPAC Name |

5-(4-bromophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLAAWUSRTYBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488930 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-13-9 | |

| Record name | 5-(4-Bromophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification and Bromination

The synthesis begins with esterification of thiophene-2-carboxylic acid to protect the carboxylic acid group, enabling subsequent bromination. Ethyl thiophene-2-carboxylate is typically prepared using ethanol and acid catalysis (e.g., H₂SO₄). Bromination at position 5 of the thiophene ring is critical for subsequent cross-coupling.

Reaction Scheme :

Thiophene-2-carboxylic acid → Ethyl thiophene-2-carboxylate (esterification) → 5-Bromo-2-ethylthiophene-carboxylate (bromination)

Key Steps :

- Esterification :

- Bromination :

Challenges :

- Competing dibromination at position 3.

- Solvent choice to minimize side reactions.

Suzuki Cross-Coupling

The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid to attach the 4-bromophenyl group at position 5.

Reaction Scheme :

5-Bromo-2-ethylthiophene-carboxylate + 4-Bromophenylboronic acid → 5-(4-Bromophenyl)-2-ethylthiophene-carboxylate

Optimized Conditions :

- Catalyst : Pd(PPh₃)₄ (0.1–0.5 mol%) or PdCl₂(dppf).

- Base : K₂CO₃ or NaOH.

- Solvent : Toluene/ethanol or DMF.

- Temperature : 80–100°C for 12–24 hours.

- Yield : 60–75% (dependent on catalyst and ligand efficiency).

Critical Factors :

- Ligand Selection : Bulky ligands (e.g., SPhos) enhance coupling efficiency with sterically hindered substrates.

- Solvent Polarity : Polar aprotic solvents (DMF) improve catalyst solubility.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under acidic or basic conditions to yield the final product.

Reaction Scheme :

5-(4-Bromophenyl)-2-ethylthiophene-carboxylate → 5-(4-Bromophenyl)thiophene-2-carboxylic acid (hydrolysis)

Conditions :

- Acidic : HCl in ethanol, reflux.

- Basic : NaOH in aqueous ethanol, 60–80°C.

- Yield : >85% (common for ester hydrolysis).

Purification :

- Crystallization : Ethanol/water.

- Column Chromatography : Silica gel, hexane/ethyl acetate.

Alternative Methods

Ullmann Coupling

For substrates resistant to Suzuki coupling, Ullmann coupling offers an alternative. However, this method requires copper catalysts and higher temperatures.

Reaction Scheme :

5-Iodo-2-ethylthiophene-carboxylate + 4-Bromophenol → 5-(4-Bromophenyl)-2-ethylthiophene-carboxylate

Conditions :

Vilsmeier-Haack Cyclization

This method constructs the thiophene ring via cyclization of a formylated aromatic precursor.

Reaction Scheme :

Aryl ester → Chloroacrylaldehyde intermediate → Thiophene ring formation → Hydrolysis to carboxylic acid

Steps :

- Formylation : Aryl ester treated with POCl₃/DMF to form chloroacrylaldehyde.

- Cyclization : Reaction with ethyl mercaptoacetate and NaOtert-Bu.

- Hydrolysis : Ester to carboxylic acid.

Yield : 50–60% (based on analogous syntheses).

Data Tables

Table 1: Key Reaction Conditions and Yields

Table 2: Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy | Outcome |

|---|---|---|

| Dibromination | Use stoichiometric NBS, low temperature | <10% side product |

| Low Suzuki Yield | Optimize ligand (e.g., XPhos) | >75% yield |

| Solubility Issues | Use DMF or DMSO as solvent | Homogeneous reaction |

Research Findings

Regioselectivity in Bromination

The ester group at position 2 directs bromination to position 5 due to its electron-withdrawing nature. This regioselectivity is critical for subsequent coupling.

Catalyst Efficiency in Suzuki Coupling

Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency with sterically hindered arylboronic acids. For example, PdCl₂(dppf) achieves >70% yield in analogous systems.

Hydrolysis Optimization

Basic hydrolysis (NaOH) is preferred over acidic conditions to avoid decarboxylation. Microwave-assisted hydrolysis reduces reaction time to <1 hour.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-(4-Bromophenyl)thiophene-2-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents like or .

Major Products Formed:

Substitution: Formation of substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(4-Bromophenyl)thiophene-2-carboxylic acid is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against Escherichia coli (MIC = 50 µM) and Staphylococcus aureus (MIC = 75 µM) .

- Anticancer Properties : Research indicates that thiophene derivatives can modulate cellular pathways involved in cancer progression. In vitro studies have shown that compounds similar to this compound can exhibit cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colorectal cancer) .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex thiophene derivatives. Its unique structure allows for various chemical modifications, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups to create diverse derivatives with tailored properties.

- Esterification : The carboxylic acid group can undergo esterification reactions, enabling the formation of esters that may possess distinct biological activities .

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Pseudomonas aeruginosa | Notable activity observed |

These findings suggest the compound's potential as a lead candidate for developing new antimicrobial agents .

Cytotoxicity Against Cancer Cell Lines

In another study, the cytotoxic effects of various thiophene derivatives were evaluated on HepG-2 and HCT-116 cell lines. The findings revealed that certain derivatives exhibited up to 2.3-fold higher cytotoxicity compared to established chemotherapeutics like Sorafenib. Mechanistic insights showed that treatment with these compounds led to cell cycle arrest at the G2/M phase and induced apoptosis through the elevation of pro-apoptotic factors such as Bax and caspase-3 activation .

Summary of Biological Activities

| Activity Type | Related Compound | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Inhibition of bacterial growth | |

| Anticancer | Thiophene derivatives | Cytotoxicity against HepG-2 | |

| Apoptosis Induction | Similar thiophene compounds | Increased p53 expression |

Mecanismo De Acción

The mechanism of action of 5-(4-Bromophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

- 5-Chlorothiophene-2-carboxylic acid

- 5-Bromo-2-thiophenecarboxylic acid

- 5-(4-Chlorophenyl)thiophene-2-carboxylic acid

Comparison: 5-(4-Bromophenyl)thiophene-2-carboxylic acid is unique due to the presence of the bromophenyl group, which can influence its reactivity and properties. Compared to its chlorinated analogs, the bromine atom is larger and more polarizable, which can affect the compound’s interactions with other molecules and its overall chemical behavior .

Actividad Biológica

5-(4-Bromophenyl)thiophene-2-carboxylic acid is a notable thiophene derivative characterized by its unique structure, which includes a thiophene ring, a bromophenyl substituent, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-cancer, and spasmolytic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The molecular formula of this compound is CHBrOS. The presence of the bromine atom in the para position of the phenyl group significantly influences its electronic properties and biological interactions. The thiophene ring is known for its stability and ability to participate in various chemical reactions, which enhances the compound's reactivity and potential biological applications.

1. Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated that modifications in the substituents on the thiophene ring can enhance or diminish this activity, emphasizing the importance of structural variations in determining efficacy .

2. Anti-Cancer Properties

Several studies have explored the anti-cancer potential of thiophene derivatives. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited an IC value lower than 25 μM against these cell lines, indicating potent anti-proliferative activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

3. Spasmolytic Activity

Recent studies have also highlighted the spasmolytic effects of thiophene derivatives. Compounds derived from this compound have been shown to relax smooth muscle tissues effectively, suggesting potential therapeutic applications in treating gastrointestinal disorders . The spasmolytic activity was evaluated through various assays, revealing moderate to high efficacy compared to standard drugs.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Suzuki cross-coupling reactions and other organic synthesis techniques. The development of novel derivatives has been a focus of research, as these modifications can lead to enhanced biological activities or reduced toxicity profiles.

| Compound Name | Method of Synthesis | Yield (%) | Biological Activity |

|---|---|---|---|

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | Suzuki coupling with arylboronic acids | 80.2% | Excellent spasmolytic effect |

| 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | Direct bromination and carboxylation | Moderate | Antimicrobial activity |

| 5-(3-Nitrophenyl)thiophene-2-carboxylic acid | Nitration followed by carboxylation | High | Enhanced anti-cancer activity |

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiophene derivatives against standard bacterial strains. Compounds similar to this compound showed significant inhibition zones in agar diffusion tests .

- Cytotoxicity Assays : In vitro assays using MTT colorimetric methods demonstrated that modifications at the para position significantly affected cytotoxicity against HepG-2 cells .

- Spasmolytic Activity Testing : A series of derivatives were tested for their ability to induce relaxation in isolated smooth muscle preparations, with several compounds showing promising results comparable to conventional spasmolytics .

Q & A

Q. What are the established synthetic routes for 5-(4-Bromophenyl)thiophene-2-carboxylic acid?

A common method involves reacting thiophene-2-carboxylic acid hydrazide with 4-bromophenylacetyl chloride in phosphorus oxychloride (POCl₃) at 70–80°C. Cyclization under acidic conditions yields the target compound. Alternative routes include Suzuki-Miyaura coupling to introduce the bromophenyl group onto the thiophene scaffold, followed by oxidation to the carboxylic acid .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, isopropyl alcohol, 25–35°C | 85 | |

| Cyclization | POCl₃, 70–80°C, 4–6 hours | 72 |

Q. How is this compound characterized spectroscopically?

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group. Thiophene ring vibrations appear at ~1500–1600 cm⁻¹ .

- ¹H-NMR : The bromophenyl group shows aromatic protons as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz), while thiophene protons resonate at δ 7.1–7.3 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 283 (M⁺ for C₁₁H₇BrO₂S) with fragmentation patterns consistent with Br loss .

Q. What purification techniques are optimal for this compound?

Recrystallization from ethanol/water mixtures (1:3 v/v) is effective. For chromatographic purification, silica gel with ethyl acetate/hexane (3:7) as the mobile phase resolves impurities .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing bromine atom enhances electrophilicity at the thiophene ring, which can be quantified via density functional theory (DFT) calculations. This affects reactivity in cross-coupling reactions (e.g., Heck or Sonogashira) and binding affinity in biological targets .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications : Replace the bromine with Cl, NO₂, or NH₂ to study electronic effects.

- Side-Chain Functionalization : Esterify the carboxylic acid or introduce hydroxypropoxy/allyloxy groups to modulate solubility and bioactivity .

- Heterocyclic Hybrids : Fuse oxadiazole or thiazolidinone moieties to enhance antimicrobial or anti-inflammatory activity .

Table 2: Biological Activity of Derivatives

| Derivative | Biological Activity (IC₅₀/µM) | Target | Reference |

|---|---|---|---|

| Hydroxypropoxy analog | COX-2 inhibition: 12.3 | Anti-inflammatory | |

| Oxadiazole hybrid | MIC: 8.2 (vs. S. aureus) | Antimicrobial |

Q. How can crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, the dihedral angle between the thiophene and bromophenyl rings (~25°) impacts π-π stacking in co-crystals . High-resolution data (≤ 1.0 Å) are critical for detecting halogen bonding interactions involving bromine .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 283 → 204 (quantifier) and 283 → 76 (qualifier).

- Matrix Effects : Plasma proteins may interfere; mitigate via solid-phase extraction (Strata-X cartridges) .

Contradictions and Open Questions

- Synthetic Yields : Cyclization yields vary (65–85%) depending on POCl₃ purity and reaction time .

- Biological Activity : Bromophenyl derivatives show higher anti-inflammatory activity than chlorophenyl analogs, but lower solubility complicates in vivo testing .

Key Research Gaps

- Mechanistic Studies : Limited data on the compound’s interaction with cellular targets (e.g., kinases or GPCRs).

- Toxicity Profiles : No published in vivo toxicity studies for long-term exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.